8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
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Overview
Description
8-(2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and an imidazo[1,2-g]purine core. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 2-chloro-6-fluorophenyl Group: This step involves the use of halogenation reactions to introduce the chloro and fluoro substituents onto the phenyl ring.
Formation of the Imidazo[1,2-g]purine Core: The imidazo[1,2-g]purine core can be synthesized through cyclization reactions involving appropriate precursors such as glyoxal and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the phenyl ring, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane and ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
8-(2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-g]purine derivatives and piperazine-containing molecules, such as:
- **N-{3-[4-(2-chloro-6-fluorobenzyl)piperazino]propyl}-3-(trifluoromethyl)benzamide
- 4-Chloro-2-fluorobenzenemethanol
Uniqueness
The uniqueness of 8-(2-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25ClFN7O2 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
6-[2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25ClFN7O2/c1-14-12-31-18-19(27(2)22(33)26-20(18)32)25-21(31)30(14)11-10-28-6-8-29(9-7-28)13-15-16(23)4-3-5-17(15)24/h3-5,12H,6-11,13H2,1-2H3,(H,26,32,33) |
InChI Key |
AGKSCGGKAGCGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=C(C=CC=C5Cl)F)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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